molecular formula C7H3Br2ClO3 B7960165 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid CAS No. 1820707-08-1

3,5-Dibromo-4-chloro-2-hydroxybenzoic acid

Cat. No.: B7960165
CAS No.: 1820707-08-1
M. Wt: 330.36 g/mol
InChI Key: CPDBOWUZALQWGM-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-chloro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2ClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid typically involves the bromination and chlorination of 2-hydroxybenzoic acid (salicylic acid). The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is usually carried out at controlled temperatures to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-chloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids or phenols.

    Oxidation Products: Quinones or carboxylic acid derivatives.

    Reduction Products: Alcohols or dehalogenated compounds.

Scientific Research Applications

3,5-Dibromo-4-chloro-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-chloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-chloro-2-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This combination of halogen atoms and the hydroxyl group makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,5-dibromo-4-chloro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO3/c8-3-1-2(7(12)13)6(11)4(9)5(3)10/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDBOWUZALQWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251117
Record name Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-08-1
Record name Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,5-dibromo-4-chloro-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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